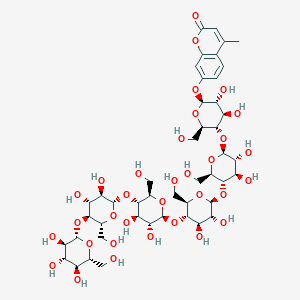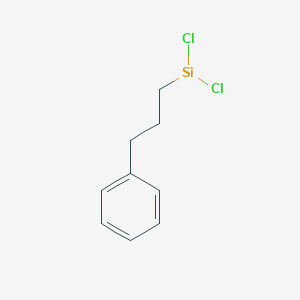
4-Methylumbelliferyl b-D-cellohexaoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl b-D-cellohexaoside is a fluorescent substrate used primarily for the detection of β-glucosidase. This compound is non-toxic, water-soluble, and stable, making it suitable for various biochemical assays. It has a molecular weight of 521.4 g/mol and is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-cellohexaoside typically involves the glycosylation of 4-methylumbelliferone with cellohexaose. The reaction is carried out under mild acidic conditions to ensure the stability of the glycosidic bond. The process involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then crystallized and dried to obtain a stable, solid product suitable for commercial use .
化学反応の分析
Types of Reactions
4-Methylumbelliferyl b-D-cellohexaoside primarily undergoes hydrolysis reactions. When exposed to β-glucosidase, the glycosidic bond is cleaved, releasing 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
The hydrolysis reaction typically requires β-glucosidase as the enzyme and is carried out in an aqueous buffer solution at a neutral pH. The reaction is monitored by measuring the fluorescence intensity of the released 4-methylumbelliferone .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound known for its strong fluorescent properties .
科学的研究の応用
4-Methylumbelliferyl b-D-cellohexaoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to study the activity of β-glucosidase and other related enzymes.
Biology: Employed in the detection and quantification of β-glucosidase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.
Industry: Applied in the quality control of food products and in the development of new enzymatic processes.
作用機序
The mechanism of action of 4-Methylumbelliferyl b-D-cellohexaoside involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the enzyme activity. The molecular target of this compound is β-glucosidase, and the pathway involved is the hydrolysis of the glycosidic bond .
類似化合物との比較
4-Methylumbelliferyl b-D-cellohexaoside is unique due to its high specificity for β-glucosidase and its strong fluorescent signal upon hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-cellobioside: Used as a substrate for cellulase assays and produces a fluorescent signal upon hydrolysis.
4-Methylumbelliferyl β-D-glucuronide: Used for the detection of β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactoside: Employed in assays for β-galactosidase activity.
These compounds share similar fluorescent properties but differ in their enzyme specificity and applications.
特性
CAS番号 |
84325-21-3 |
|---|---|
分子式 |
C46H68O33 |
分子量 |
1149.0 g/mol |
IUPAC名 |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C46H68O33/c1-12-4-22(53)68-15-5-13(2-3-14(12)15)67-41-31(62)25(56)36(17(7-48)70-41)76-43-33(64)27(58)38(19(9-50)72-43)78-45-35(66)29(60)40(21(11-52)74-45)79-46-34(65)28(59)39(20(10-51)73-46)77-44-32(63)26(57)37(18(8-49)71-44)75-42-30(61)24(55)23(54)16(6-47)69-42/h2-5,16-21,23-52,54-66H,6-11H2,1H3/t16-,17-,18-,19-,20-,21-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+/m1/s1 |
InChIキー |
UTBJMLYZMZEJEQ-PFIONZJYSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-benzamide,monohydrochloride](/img/structure/B12349998.png)
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



amine](/img/structure/B12350032.png)

![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)


